Enterocin Q
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MNFLKNGIAKWMTGAELQAYKKKYGCLPWEKISC |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Enterocin Q
Identification of Producer Strains
The primary and most well-documented producer of Enterocin (B1671362) Q is the bacterial strain Enterococcus faecium L50. nih.gov This strain is notable for its ability to produce multiple bacteriocins, with the production of each being influenced by environmental conditions such as temperature. nih.gov While E. faecium L50 produces other enterocins, namely Enterocin L50A, Enterocin L50B, and Enterocin P, Enterocin Q was identified as a novel bacteriocin (B1578144) with distinct characteristics. nih.govasm.org The production of Enterocin P and this compound is optimal at higher temperatures, typically between 37 to 47°C. nih.gov
Enterococcus faecium L50 was originally isolated from a Spanish dry-fermented sausage. colab.wsnih.gov Dry-fermented sausages represent a complex microbial ecosystem where various microorganisms, including lactic acid bacteria, compete for nutrients and dominance. doi.orgmdpi.com The presence of bacteriocin-producing strains like E. faecium L50 in such environments suggests a competitive advantage, as they can inhibit the growth of other bacteria, including spoilage organisms and foodborne pathogens. nih.gov The isolation of this strain from a food source highlights the potential role of enterocins in food preservation.
Early Biochemical and Genetic Identification
The initial characterization of this compound involved a combination of biochemical and genetic techniques to distinguish it from other bacteriocins produced by E. faecium L50. nih.gov
Biochemical analysis, including purification through cation-exchange, hydrophobic interaction, and reverse-phase liquid chromatography, was crucial in isolating this compound. nih.gov Subsequent Edman degradation and mass spectrometry revealed it to be a novel, unmodified non-pediocin-like bacteriocin with a molecular mass of approximately 3,980 Da. nih.govasm.org A key distinguishing feature of this compound is that it is synthesized without an N-terminal leader sequence or signal peptide. nih.govasm.org
Genetic investigations further solidified the unique identity of this compound. DNA sequencing identified the structural gene responsible for its production, termed entqA. nih.govasm.org This analysis confirmed that the deduced 34-amino-acid sequence of the protein was identical to that obtained through amino acid sequencing. nih.govasm.org Further genetic studies revealed that the gene for this compound is located on a 7.4-kb plasmid designated pCIZ2. nih.gov Immediately upstream of and in the opposite orientation to the entqA gene, a second open reading frame, orf2, was identified, which is believed to encode a putative immunity protein. nih.gov
Table 1: Biochemical and Genetic Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Producer Strain | Enterococcus faecium L50 | nih.gov |
| Isolation Source | Spanish dry-fermented sausage | colab.wsnih.gov |
| Molecular Mass | ~3,980 Da | nih.govasm.org |
| Composition | 34 amino acids | nih.govasm.org |
| Classification | Novel, unmodified non-pediocin-like bacteriocin | nih.gov |
| Synthesis | Synthesized without an N-terminal leader sequence or signal peptide | nih.govasm.org |
| Structural Gene | entqA | nih.govasm.org |
| Genetic Location | 7.4-kb plasmid (pCIZ2) | nih.gov |
| Putative Immunity Gene | orf2 | nih.gov |
Classification and Phylogenetic Positioning of Enterocin Q
General Bacteriocin (B1578144) Classification Systems
Bacteriocins are ribosomally synthesized peptides or proteins produced by bacteria that exhibit antimicrobial activity against other, typically closely related, bacterial species. conicet.gov.arresearchgate.net Over the years, several classification systems have been proposed, primarily based on biochemical and genetic characteristics. mdpi.comoup.com A widely accepted framework categorizes bacteriocins from Gram-positive bacteria into three main classes. nih.gov
Class I , known as lantibiotics, are small peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in the formation of unusual amino acids like lanthionine (B1674491) and β-methyllanthionine. mdpi.comelabp.org
Class II consists of small (<10 kDa), heat-stable, non-lanthionine-containing peptides that are not or only minimally modified post-translationally. mdpi.comelabp.org This class is the most diverse and is further divided into subclasses. mdpi.com
Class III includes large, heat-labile proteins, often with enzymatic activity. nih.govnih.gov
The classification of bacteriocins from Gram-negative bacteria is generally simpler, often divided into colicins and microcins based on molecular weight. nih.gov The continuous discovery of new bacteriocins leads to ongoing refinements of these classification schemes. oup.comoup.com
Enterocin (B1671362) Q as a Class IIc/IId Bacteriocin
Enterocin Q is classified within the broad group of Class II bacteriocins. asm.orgunirioja.es However, its specific subclass designation has been subject to some variation in literature, being referred to as either Class IIc or Class IId. asm.orgunirioja.esmdpi.comasm.org Some classification schemes place leaderless bacteriocins like this compound into Class IIc, while others designate this subclass for circular bacteriocins and place linear, non-pediocin-like single peptides into Class IId. mdpi.commdpi.comasm.orgmicrobiologyresearch.org
Defining Characteristics: Leaderless Nature
A primary and defining characteristic of this compound is its nature as a leaderless bacteriocin. mdpi.comfrontiersin.orgnih.gov Most bacteriocins are synthesized as inactive prepeptides containing an N-terminal leader sequence that is cleaved off during maturation and secretion. mdpi.comnih.gov This leader peptide plays a crucial role in keeping the bacteriocin inactive within the producer cell and guiding it through the export machinery. mdpi.com
In contrast, leaderless bacteriocins like this compound are synthesized without this N-terminal extension. nih.govfrontiersin.org They are translated directly into their active form, which raises questions about the mechanisms of self-immunity and export from the producer cell. frontiersin.org These leaderless bacteriocins are typically small, unmodified peptides. frontiersin.orgnih.gov
Differentiation from Other Class II Subclasses (e.g., IIa, IIb)
The classification of this compound into Class IIc/IId distinguishes it from other major Class II subclasses:
Class IIa (Pediocin-like bacteriocins): This is the largest and most studied subclass. mdpi.comelabp.org Its members are known for their potent anti-listerial activity and a highly conserved N-terminal sequence motif, Tyr-Gly-Asn-Gly-Val (YGNGV). conicet.gov.aroup.com this compound does not possess this characteristic motif.
Class IIb (Two-peptide bacteriocins): These bacteriocins require the complementary action of two distinct peptides for their antimicrobial activity. mdpi.comoup.comelabp.org this compound, in contrast, is a single-peptide bacteriocin. frontiersin.orgnih.gov
Comparative Analysis with Related Leaderless Bacteriocins
This compound shares significant homology with a group of other leaderless bacteriocins, often referred to as the LsbB-like or LsbB family. frontiersin.orgnih.govnih.gov
Structural and Functional Homologies with Enterocin L50, EJ97, RJ-11, K1, and LsbB
This compound is part of a family of related leaderless bacteriocins that includes Enterocin L50, Enterocin EJ97, Enterocin RJ-11, Enterocin K1, and LsbB. mdpi.comfrontiersin.orgnih.gov
Structural Homology: These bacteriocins are all relatively small, non-modified peptides. frontiersin.orgnih.gov Structurally, LsbB and Enterocin K1 have been shown to possess an amphiphilic N-terminal α-helix and an unstructured C-terminus. frontiersin.org The Lsb-like group, which includes this compound, is characterized by a non-conserved N-terminal region but a highly similar C-terminal region with conserved key amino acid residues. nih.gov
Functional Homology: While structurally related, these bacteriocins exhibit varied antimicrobial spectra. LsbB, produced by Lactococcus lactis, has a very narrow spectrum, primarily inhibiting other lactococcal strains. frontiersin.orgnih.gov In contrast, the enterocins, including this compound (34 amino acids) and Enterocin EJ97 (44 amino acids), generally have broader activity spectra. frontiersin.orgnih.gov For instance, Enterocin EJ97 inhibits a range of bacteria including E. faecium, E. faecalis, Staphylococcus aureus, and Listeria monocytogenes. frontiersin.org Enterocin K1 is particularly potent against Enterococcus faecium. frontiersin.org Enterocin L50 consists of two peptides, L50A and L50B, which are encoded by tandem genes and share 72% sequence identity. nih.gov
Table 1: Comparison of Leaderless Bacteriocins
| Bacteriocin | Producing Organism | Size (Amino Acids) | Key Characteristics |
|---|---|---|---|
| This compound | Enterococcus faecium | 34 | Leaderless, single peptide, part of LsbB family. frontiersin.orgnih.gov |
| Enterocin L50 | Enterococcus faecium | L50A: 44, L50B: 43 | Two-peptide leaderless bacteriocin with synergistic activity. nih.govnih.gov |
| Enterocin EJ97 | Enterococcus faecalis | 44 | Leaderless, broad antimicrobial spectrum. frontiersin.orgnih.gov |
| Enterocin RJ-11 | Enterococcus faecium | Not specified | Leaderless, classified with EntQ and EJ97. mdpi.com |
| Enterocin K1 | Enterococcus sp. | 37 | Leaderless, potent against E. faecium, LsbB family. frontiersin.orgnih.gov |
| LsbB | Lactococcus lactis | 30 | Leaderless, narrow inhibition spectrum (lactococci). frontiersin.orgnih.gov |
Phylogenetic Analysis of this compound Producing Strains
This compound was first identified in Enterococcus faecium strain L50, which is a multiple bacteriocin producer. frontiersin.org The genetic determinants for this compound production in this strain are located on a 7.4-kb plasmid designated pCIZ2. frontiersin.org
Phylogenetic studies of Enterococcus faecium strains often utilize methods like 16S rRNA gene sequencing and various PCR-based fingerprinting techniques (e.g., RAPD-PCR, BOX-PCR) to assess genetic diversity. researchgate.netmdpi.comresearchgate.net These analyses help in differentiating strains and understanding their relationships. researchgate.netresearchgate.net Studies screening for bacteriocin genes often find entQ among collections of E. faecium isolates, indicating its distribution within the species. oup.com The presence of bacteriocin genes, including entQ, can be correlated with the inhibitory activity of the strains. oup.com However, the detection of a bacteriocin gene does not always mean it will be expressed and active under laboratory conditions. nih.gov
Genomic analyses of large collections of E. faecium isolates have shown that bacteriocin genes, including entQ, are prevalent, particularly within certain clades of the species. oup.com This suggests that bacteriocin production is a common competitive strategy within E. faecium populations.
Genetic Determinants and Biosynthesis Pathway of Enterocin Q
Genomic Location and Organization
The genetic blueprint for Enterocin (B1671362) Q production is not found on the chromosome of the producing bacterium but is instead located on a plasmid. This extrachromosomal element contains the necessary genes organized in a specific cluster.
Plasmid-Encoded Nature: pCIZ2
The genes responsible for the production of Enterocin Q are located on a 7.4-kb plasmid designated as pCIZ2. nih.govoup.comnih.govfrontiersin.org This plasmid was identified in Enterococcus faecium L50, a strain known for producing multiple bacteriocins. nih.govnih.gov The complete nucleotide sequence of pCIZ2 has been determined to be 7,383 base pairs long. nih.govnih.gov The plasmid is organized into three distinct regions, with the first region housing the genes essential for this compound synthesis. nih.govnih.govsurrey.ac.uk
Gene Cluster Structure: entqA, entqB, entqC
The production of this compound is governed by a specific gene cluster on the pCIZ2 plasmid. nih.govnih.gov This cluster consists of three open reading frames (ORFs): entqA, entqB, and entqC. nih.govnih.govresearchgate.net The entqA gene is preceded by the two divergently oriented genes, entqB and entqC. nih.govoup.comnih.govasm.org Heterologous expression of a 2,371-bp fragment from pCIZ2 containing only these three genes in Lactobacillus sakei was sufficient for the production of this compound, confirming their essential role. nih.govnih.govsurrey.ac.uk
Role of Key Genes in this compound Production
Each gene within the entq cluster plays a distinct and crucial role in the synthesis, secretion, and immunity related to this compound.
entqA: Structural Gene Encoding this compound
The entqA gene is the structural gene that encodes the this compound peptide. nih.govoup.comnih.gov This gene dictates the primary amino acid sequence of the bacteriocin (B1578144). The production of this compound, along with another bacteriocin called Enterocin P, by E. faecium L50 is regulated by temperature, occurring at temperatures ranging from 16 to 47°C. nih.gov
Ribosomal Synthesis Mechanism
Like other bacteriocins, this compound is synthesized on the ribosomes. mdpi.comresearchgate.net This means that its production follows the central dogma of molecular biology, where the genetic information encoded in the entqA gene is transcribed into messenger RNA (mRNA) and then translated into a peptide chain by the ribosomes. mdpi.comresearchgate.net
Absence of N-Terminal Leader Peptide Processing
A notable feature of this compound's biosynthesis is that it is synthesized without an N-terminal leader peptide. nih.govresearchgate.netmdpi.commdpi.com Many bacteriocins are initially produced as inactive precursors with a leader peptide that is cleaved off during secretion to yield the active bacteriocin. mdpi.commdpi.com However, this compound, along with a few other bacteriocins like Enterocin L50 and Enterocin EJ97, belongs to a group of "leaderless" bacteriocins. nih.govmdpi.com This implies that it is likely active immediately after translation within the cytoplasm. mdpi.com
The following table provides a summary of the key genes involved in the production of this compound and their respective functions.
| Gene | Function |
| entqA | Structural gene encoding the this compound peptide. nih.govoup.comnih.gov |
| entqB | Involved in the ABC transporter-mediated secretion of this compound. nih.govsurrey.ac.uk |
| entqC | Confers immunity to the producing cell against this compound. nih.govsurrey.ac.uk |
Regulation of this compound Gene Expression
The expression of the gene encoding this compound is subject to regulation, primarily influenced by environmental factors. This control ensures that the bacteriocin is produced under conditions where it is most beneficial for the producing bacterium. The regulatory mechanisms involve responses to physical cues such as temperature and may also involve complex signaling systems typical for this class of antimicrobial peptides.
Temperature-Dependent Production
The synthesis of this compound by Enterococcus faecium L50 is markedly influenced by the growth temperature. asm.orgasm.org Research has demonstrated that temperature acts as a strong regulator of bacteriocin production in this strain. asm.org this compound is produced across a broad temperature range, from 16°C to 47°C. asm.orgnih.govresearchgate.net However, the levels of production are not uniform across this range.
Maximum production of this compound is observed at higher temperatures, specifically between 37°C and 47°C. nih.govresearchgate.net More precise studies, utilizing an NCI-ELISA to quantify the bacteriocin, have pinpointed that the peak production occurs at 47°C. asm.orgasm.org The production at 42°C is approximately 89% of the maximum, while at 37°C and 32°C, it drops to about 55% and 48%, respectively. asm.org At lower temperatures, the synthesis of this compound decreases significantly, with production at 25°C and 16°C being only 16% and 4% of the maximum level detected at 47°C, respectively. asm.org
This temperature-dependent profile distinguishes this compound from other bacteriocins produced by the same E. faecium L50 strain, such as Enterocin L50 (EntL50A and EntL50B), which is maximally synthesized at lower temperatures (16°C to 25°C) and is not detected at 37°C or above. asm.orgnih.gov This differential, temperature-regulated expression of multiple bacteriocins likely provides the producer strain with a competitive advantage across a wider range of environmental conditions.
Table 1: Influence of Temperature on this compound Production by E. faecium L50
| Growth Temperature (°C) | Production Range | Optimal Production Temperature (°C) | Relative Production (% of Max at 47°C) | Reference |
|---|
Putative Regulatory Systems (e.g., Two-Component Systems for Class II Enterocins)
The production of many Class II bacteriocins is controlled by a sophisticated quorum-sensing mechanism that involves a three-component regulatory system. nih.govasm.orgresearchgate.net This system typically consists of:
An inducing peptide (IP) or peptide pheromone that is secreted extracellularly. nih.gov
A membrane-bound histidine protein kinase (HK) that acts as a sensor, detecting the external concentration of the IP. nih.govasm.org
A cytoplasmic response regulator (RR) that, upon activation via phosphorylation by the HK, initiates the transcription of the bacteriocin-related genes. nih.govasm.org
This regulatory cascade allows the bacterial cell to monitor its population density and induce bacteriocin production when a certain cell density is reached, maximizing its competitive impact. mdpi.com Such systems have been identified for several Class IIa and Class IIb enterocins. nih.govnih.gov
However, for this compound, which is a leaderless bacteriocin, a dedicated two- or three-component regulatory system has not been identified within its genetic locus. nih.govresearchgate.netencyclopedia.pub The gene cluster for this compound in E. faecium L50 contains the structural gene (entQ) and a downstream gene (orf2) predicted to encode a putative immunity protein, but it appears to lack the genes for a histidine kinase or a response regulator. nih.govresearchgate.net The regulation of most leaderless bacteriocins is often associated with environmental stimuli, such as temperature, rather than a quorum-sensing system. encyclopedia.pub While the expression of many enterocin operons is regulated by two- or three-component systems, this compound appears to be an exception, with its production being strongly dictated by external factors like temperature. mdpi.com
Secretion and Immunity Mechanisms of Enterocin Q
Bacteriocin (B1578144) Secretion Pathway
The export of Enterocin (B1671362) Q from the cytoplasm of the producer bacterium, Enterococcus faecium, is a process that relies on a dedicated transport system. Unlike many other bacteriocins, Enterocin Q is a leaderless bacteriocin, meaning it is synthesized without an N-terminal leader peptide that typically guides bacteriocins through secretion pathways. nih.govmdpi.com This characteristic implies a distinct, albeit related, mechanism for its externalization.
Involvement of ATP-Binding Cassette (ABC) Transporters
The secretion of this compound is mediated by an ATP-binding cassette (ABC) transporter. nih.govnih.govnih.gov These transporters are a large and diverse family of membrane proteins that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. nih.gov In the context of bacteriocin production, dedicated ABC transporters are a common feature, often encoded within the same gene cluster as the bacteriocin itself. asm.orgasm.org The genetic determinants for this compound production are located on the 7.4-kb plasmid pCIZ2, which contains the structural gene entqA and, divergently oriented, the genes entqB and entqC. nih.govnih.gov Experimental evidence has demonstrated that EntqB is a key component of the ABC transporter system responsible for this compound secretion. nih.govnih.gov
Exploration of Novel Transport Mechanisms for Leaderless Bacteriocins
The transport of leaderless bacteriocins is an area of ongoing research, as the absence of a leader peptide raises questions about how these molecules are recognized and exported by their dedicated transporters. mdpi.comcdnsciencepub.com While ABC transporters are clearly implicated in the secretion of many leaderless bacteriocins, including this compound, the specifics of this process are still being unraveled. mdpi.comcdnsciencepub.com For some leaderless bacteriocins, such as enterocin DD14, recent studies have revealed the involvement of proteins with pleckstrin homology (PH) domains in their externalization, suggesting that ABC transporters may not be the sole mechanism. cdnsciencepub.comasm.org However, the gene cluster for this compound does not appear to encode for such PH domain-containing proteins, indicating that multiple, potentially unique, transport mechanisms have evolved for this class of bacteriocins. asm.orgresearchgate.net The study of these systems continues to be a dynamic field, promising new insights into bacterial protein transport.
Producer Self-Immunity
To survive the production of a potent antimicrobial peptide like this compound, the producing organism must possess a mechanism to protect itself from the bacteriocin's lethal action. This self-immunity is typically conferred by a dedicated immunity protein. mdpi.comfrontiersin.org
Function of Immunity Protein EntqC
The producer of this compound, Enterococcus faecium L50, is protected from the bacteriocin's activity by the immunity protein EntqC. nih.govnih.gov The gene encoding this protein, entqC, is located on the same plasmid, pCIZ2, as the bacteriocin structural gene (entqA) and the transporter gene (entqB). nih.gov The co-location of the structural, transport, and immunity genes is a conserved organizational feature in many bacteriocin systems. microbiologyresearch.org Experimental evidence has confirmed the function of EntqC in providing immunity. nih.govmicrobiologyresearch.org When the entqC gene was cloned and expressed in a sensitive strain, it conferred immunity to that strain against this compound. nih.gov Interestingly, EntqC does not show significant similarity to any other known proteins, highlighting the diversity of immunity proteins. nih.govasm.org
Molecular Basis of Immunity to this compound Activity
The precise molecular mechanism by which EntqC confers immunity to this compound is not yet fully elucidated, which is the case for most bacteriocin immunity proteins. microbiologyresearch.org In general, immunity proteins for class II bacteriocins are highly specific to their cognate bacteriocin. microbiologyresearch.org For other bacteriocins, immunity proteins have been found to associate with the cell membrane, where they may interact with the bacteriocin's receptor to prevent the bacteriocin from binding and forming pores, or they may interact directly with the bacteriocin itself. microbiologyresearch.org While the exact mode of action for EntqC remains a subject for further investigation, its role is essential for the survival of the this compound-producing bacterium. nih.govmicrobiologyresearch.org
Producer Strains and Ecological Significance
Diversity of Enterococcus Strains Encoding entqA
The structural gene responsible for the production of Enterocin (B1671362) Q is entqA. This gene has been identified in several Enterococcus species, highlighting the diversity of its producers. Notably, Enterococcus faecium is a prominent producer of Enterocin Q. nih.govnih.gov For instance, Enterococcus faecium L50, a strain isolated from a Spanish dry-fermented sausage, is a well-characterized producer of multiple bacteriocins, including this compound. nih.govnih.gov In this particular strain, the entqA gene is located on a 7.4-kb plasmid designated pCIZ2. nih.govnih.govasm.org
The production of multiple bacteriocins by a single strain, such as E. faecium L50 which also produces enterocins L50, and P, is a strategy that likely confers a significant competitive advantage. nih.govnih.gov The genetic determinants for these bacteriocins are found at different locations within the bacterial genome; entL50AB is on the plasmid pCIZ1, entqA on plasmid pCIZ2, and entP is located on the chromosome. nih.govnih.gov This distribution suggests a complex regulatory network governing their expression, potentially allowing the strain to adapt to various environmental conditions. nih.gov
While E. faecium is a frequently cited producer, the entqA gene is not exclusive to this species. Research has indicated its presence in other enterococcal species as well, although less commonly. macvetrev.mk The genetic context of entqA often includes associated genes like entqB and entqC, which are involved in the transport and immunity of this compound, respectively. nih.govnih.gov The presence of these genes is crucial for the effective production and self-protection of the producer strain. nih.gov
It's important to note that while the presence of the entqA gene indicates the potential for this compound production, the actual expression of the bacteriocin (B1578144) can be influenced by various environmental factors. For example, in E. faecium L50, the synthesis of this compound occurs across a broad temperature range (16 to 47°C). nih.gov
Geographic and Environmental Distribution of this compound Producers
Enterococcus species, including those that produce this compound, are ubiquitous and can be isolated from a wide array of environments. mdpi.comnih.gov They are integral members of the normal intestinal flora in both humans and animals. mdpi.comasm.org This wide distribution is a testament to the robust nature of enterococci, which can tolerate diverse and often harsh conditions. asm.orgasm.org
This compound-producing strains have been identified in various ecological niches. A significant source of these strains is fermented food products. nih.gov The isolation of E. faecium L50 from a Spanish dry-fermented sausage is a prime example. nih.govnih.gov Enterococci are also found in dairy products, such as cheeses, and plant materials. mdpi.comasm.org For instance, enterocin-producing E. faecium has been isolated from Italian ryegrass. asm.org
The gastrointestinal tract of humans and animals serves as a major reservoir for enterococci. nih.govmdpi.com Studies have shown that bacteriocin-producing enterococci are frequently found in the stool samples of healthy infants, suggesting their importance in the early development of gut microbiota. nih.gov The adaptability of enterococci allows them to thrive in these competitive environments. asm.orgasm.org
Beyond food and the gut, enterococci are also found in soil, plants, and wastewater, often as indicators of fecal contamination. asm.org The ability of these bacteria to exchange genetic material, including plasmids that carry bacteriocin genes like entqA, contributes to the widespread distribution of enterocin production capabilities among different strains and in various environments. asm.orgasm.org This genetic mobility makes it challenging to establish a direct correlation between the origin of a strain and the specific type of enterocin it produces. asm.orgresearchgate.net
Ecological Role of this compound in Microbial Communities
Bacteriocins like this compound play a crucial role in shaping the structure and function of microbial communities. mdpi.comoup.com Their production provides a significant ecological advantage to the producer strains, influencing nutrient availability and maintaining a balanced microbiota. mdpi.comresearchgate.net
The primary ecological function of this compound is to provide a competitive edge to the producing bacterium. mdpi.comoup.com By inhibiting the growth of closely related species and other sensitive bacteria, the producer strain can more effectively compete for limited resources such as nutrients and space within its ecological niche. nih.govmdpi.com This antagonistic activity is a form of interference competition.
In the complex and densely populated environments where enterococci thrive, such as the gastrointestinal tract or fermenting foods, the ability to suppress competitors is highly advantageous. nih.gov The production of multiple bacteriocins, as seen in strains like E. faecium L50, broadens the spectrum of antimicrobial activity, further enhancing its competitive fitness. nih.govnih.gov This allows the producer to establish and maintain a dominant presence in the microbial community. nih.gov
Bacteriocins, including this compound, are important for maintaining a healthy balance within the microbiota. mdpi.comresearchgate.net In the gut, for instance, bacteriocin-producing probiotics can help to modulate the intestinal flora and prevent the overgrowth of pathogenic bacteria. frontiersin.org The targeted antimicrobial action of bacteriocins is a key advantage over broad-spectrum antibiotics, as they can inhibit specific undesirable bacteria without causing major disruptions to the beneficial commensal flora. nih.gov
Antimicrobial Activity Profile of Enterocin Q
Spectrum of Inhibitory Activity
Activity Against Gram-Positive Bacteria
The antimicrobial spectrum of enterocins, in general, is quite broad, encompassing foodborne pathogens such as Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and various Clostridium species. mdpi.comasm.org Some enterocins, like AS-48, have demonstrated a wide range of bactericidal activity against numerous Gram-positive bacteria. nih.gov The collective action of these peptides enhances the producing organism's ability to compete in diverse ecological niches. asm.org
Specific Target Organisms
Listeria monocytogenes : Enterocins as a group are particularly effective against Listeria monocytogenes, a significant foodborne pathogen. nih.govmdpi.comnih.govsci-hub.se The synergistic action of different enterocins, such as the combination of enterocins A and B or B and P, has been shown to be necessary for the inhibition of L. monocytogenes. mdpi.com For instance, enterocin (B1671362) P, often co-produced with Enterocin Q, is known for its activity against L. monocytogenes. mdpi.comnih.gov
Staphylococcus aureus : Several enterocins exhibit strong antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). frontiersin.orgmdpi.comnih.gov For example, enterocins DD28 and DD93 have shown a clear synergistic effect with certain antibiotics against clinical MRSA strains. frontiersin.org The ability of enterocins to inhibit S. aureus is a key area of research, given the pathogen's prevalence and increasing antibiotic resistance. nih.gov
Clostridium perfringens : this compound-producing strains, along with other enterococci, have demonstrated inhibitory activity against Clostridium perfringens. nih.govnih.govnih.gov Enterocin P, which can be produced alongside this compound, has a known spectrum of activity that includes C. perfringens. mdpi.comnih.gov The use of enterocins as a potential alternative to antibiotics for controlling C. perfringens infections, particularly in the poultry industry, is an area of active investigation. mdpi.comnih.gov
Enterococcus species : this compound has been shown to possess antimicrobial activity against other Enterococcus species. nih.gov This intra-genus inhibition is a common characteristic of bacteriocins, which often target closely related species to reduce competition for resources. asm.org
Activity Against Gram-Negative Bacteria (Synergistic effects with other treatments)
While bacteriocins from Gram-positive bacteria, including enterocins, are generally less effective against Gram-negative bacteria due to the protective outer membrane, some have shown activity, particularly when combined with other treatments. cabidigitallibrary.orgscielo.br For instance, some enterocins exhibit a broad spectrum of activity that can include Gram-negative organisms like Pseudomonas aeruginosa and Escherichia coli. mdpi.com
The synergistic effect of enterocins with other antimicrobial agents or treatments can enhance their efficacy against Gram-negative bacteria. For example, enterocin AS-48, when combined with heat treatment, has shown enhanced inhibitory effects. nih.gov Similarly, the combination of enterocins with chelating agents like EDTA can disrupt the outer membrane of Gram-negative bacteria, making them susceptible to the bacteriocin's action. cabidigitallibrary.org While specific studies on this compound's synergistic effects with other treatments against Gram-negative bacteria are limited, the general principle holds promise for expanding its antimicrobial applications.
Factors Influencing Antimicrobial Activity in vitro
Influence of Growth Temperature on Activity
The production and antimicrobial activity of this compound are significantly influenced by the growth temperature of the producing strain, E. faecium L50. asm.org Research has shown that the production of different enterocins by this strain is temperature-regulated. asm.orgasm.org
Specifically, the production of this compound is favored at higher temperatures. The maximum production of this compound occurs at 47°C. asm.org In contrast, the production of other enterocins by the same strain, such as enterocin L50A and L50B, is higher at lower temperatures, with maximum activity observed at 25°C. asm.org This differential, temperature-dependent regulation of bacteriocin (B1578144) production suggests a sophisticated adaptation mechanism, allowing the bacterium to produce the most effective combination of antimicrobials for a given environmental temperature.
The antimicrobial activity of this compound generally correlates with its production levels. Higher antimicrobial activity attributed to this compound is observed in the temperature range of 32°C to 47°C, with the peak activity at 37°C. asm.org This indicates that this compound is a key contributor to the inhibitory capacity of E. faecium L50 at temperatures commonly found in the gastrointestinal tracts of mammals.
Table 1: Temperature-Dependent Production and Activity of this compound by E. faecium L50
| Temperature (°C) | Relative EntQ Production (%)* | Relative EntQ Antimicrobial Activity (%)** |
|---|---|---|
| 16 | 4 | 61 |
| 25 | 16 | 57 |
| 32 | 48 | 91 |
| 37 | 55 | 100 |
| 42 | 89 | 79 |
| 47 | 100 | 96 |
\Relative to maximum production at 47°C.* \*Relative to maximum activity at 37°C.* Source: Adapted from Criado et al., 2006. asm.org
Mechanisms of Antimicrobial Action Cellular and Molecular
Interaction with Bacterial Cell Membranes
The initial and critical step in Enterocin (B1671362) Q's mechanism of action is its interaction with the bacterial cell membrane. This interaction is largely driven by electrostatic forces between the cationic peptide and the negatively charged components of the bacterial membrane. frontiersin.org
Membrane Permeabilization and Disruption
Enterocin Q induces membrane permeabilization, a process that disrupts the integrity of the cell membrane. mdpi.commdpi.com This disruption is a hallmark of many bacteriocins and is the primary cause of cell death. biorxiv.org The amphipathic nature of this compound allows it to insert into the lipid bilayer, leading to the formation of pores or channels. researchgate.net This process is analogous to the action of other leaderless bacteriocins like Lacticin Q, which is known to form large toroidal pores. frontiersin.orgresearchgate.net The formation of these pores effectively compromises the membrane's function as a selective barrier. scielo.br
Leakage of Intracellular Components (e.g., ions, ATP)
A direct consequence of membrane permeabilization is the leakage of essential intracellular components. mdpi.com The pores created by this compound allow for the efflux of small molecules and ions, such as potassium ions, and larger molecules like ATP. mdpi.comasm.org The loss of these vital components disrupts the cell's electrochemical gradients and depletes its energy reserves, leading to a cessation of metabolic activity and ultimately, cell death. scielo.br The dissipation of the membrane potential is a key indicator of this disruptive activity. asm.org
Receptor-Mediated vs. Receptor-Independent Action (Comparative Studies)
The mode of action of bacteriocins can be broadly categorized as either receptor-mediated or receptor-independent. While some bacteriocins require specific receptors on the target cell surface to exert their effects, others can interact directly with the membrane.
Comparison with Man-PTS Dependent Bacteriocins
Many class IIa bacteriocins, often referred to as pediocin-like bacteriocins, utilize the mannose phosphotransferase system (Man-PTS) as a receptor for their antimicrobial activity. frontiersin.orgnih.gov These bacteriocins bind to the IIC and IID subunits of the Man-PTS, which then facilitates membrane disruption. frontiersin.org This receptor-mediated interaction is highly specific and contributes to the narrow inhibitory spectrum of some of these bacteriocins. frontiersin.orgmicrobiologyresearch.org
In contrast, leaderless bacteriocins like this compound are generally considered to act in a receptor-independent manner. frontiersin.org Their high positive charge is believed to facilitate a direct, electrostatically driven interaction with the negatively charged bacterial membrane without the need for a specific docking molecule. frontiersin.orgnih.gov However, it is worth noting that some bacteriocins initially thought to be receptor-independent have later been found to interact with specific membrane components. For example, some studies suggest that at very low concentrations, the circular bacteriocin (B1578144) AS-48 may act in a receptor-dependent manner, while at higher concentrations, it acts independently. rsc.org Furthermore, recent research has identified the membrane-bound site-2 metalloprotease RseP (also known as Eep) as a receptor for the leaderless bacteriocins Enterocin K1 and Enterocin EJ97, which are related to this compound. researchgate.netnih.gov This raises the possibility that this compound might also utilize a similar receptor, although this has not been definitively established. The action of Man-PTS dependent bacteriocins involves a specific interaction that leads to pore formation, while the proposed mechanism for this compound and similar leaderless bacteriocins involves a more generalized disruption of the membrane. frontiersin.orgfrontiersin.org
Effects on Target Cell Physiology and Viability
The culmination of this compound's interaction with the bacterial cell membrane is a profound impact on the target cell's physiology and viability. The permeabilization of the membrane and subsequent leakage of intracellular contents lead to a rapid dissipation of the proton motive force, which is essential for cellular energy production and transport processes. mdpi.com This disruption of cellular homeostasis leads to a complete loss of metabolic function and ultimately results in cell death. scielo.br Studies have shown a significant reduction in the viability of susceptible bacteria within a short period of exposure to enterocins. cabidigitallibrary.org
Interactive Data Table: Comparison of Bacteriocin Mechanisms
| Bacteriocin | Class | Mechanism of Action | Receptor Dependence | Key Research Findings |
| This compound | Leaderless (Class IIc) | Membrane permeabilization, leakage of ions and ATP. mdpi.comfrontiersin.org | Generally considered receptor-independent, though related bacteriocins use Eep. frontiersin.orgresearchgate.net | Produced at a wider temperature range (16°C–47°C) compared to Enterocin L50A/B. frontiersin.org |
| Pediocin PA-1 | Class IIa (Pediocin-like) | Dissipates membrane potential and pH gradient, induces ATP loss. asm.org | Dependent on the Mannose Phosphotransferase System (Man-PTS). frontiersin.org | Completely dissipates the membrane potential in target cells. asm.org |
| Lacticin Q | Leaderless (Class IIc) | Forms huge toroidal pores (4.6–6.6 nm), causing leakage of proteins, ions, and ATP. frontiersin.orgresearchgate.net | Receptor-independent. frontiersin.org | Active at nanomolar concentrations and causes lipid flip-flop. frontiersin.orgrsc.org |
| Enterocin AS-48 | Circular (Class Ic) | Forms non-selective pores, leading to leakage of ions and low-molecular-weight compounds. nih.govasm.org | Can be receptor-dependent at low concentrations and independent at high concentrations. rsc.org | Does not require a pre-existing membrane potential for interaction. mdpi.com |
| Lactococcin A | Class IId | Targets the Man-PTS, leading to membrane leakage. microbiologyresearch.orgasm.org | Dependent on the Mannose Phosphotransferase System (Man-PTS). nih.gov | Has a narrow inhibitory spectrum, primarily targeting Lactococcus species. nih.govmicrobiologyresearch.org |
Mechanisms of Resistance in Target Organisms
General Bacteriocin (B1578144) Resistance Mechanisms
General resistance to bacteriocins often arises from broad-spectrum defense strategies that are not specific to a single type of bacteriocin. These mechanisms typically involve alterations in the cell envelope or the use of efflux pumps to expel the antimicrobial compounds.
Modifications of Cell Envelope Components
Bacteria can evade bacteriocin-mediated killing by altering the composition of their cell envelope, which is the primary target for many of these antimicrobial peptides. mdpi.comnumberanalytics.comontosight.ai Modifications can occur in the cell wall, cell membrane, or outer membrane of Gram-negative bacteria, effectively reducing the binding or efficacy of bacteriocins. numberanalytics.comoup.com
One common strategy is the alteration of the net surface charge of the cell. mdpi.com For instance, the incorporation of D-alanine into lipoteichoic acids (D-alanylation) reduces the negative charge of the Gram-positive cell wall, leading to electrostatic repulsion of cationic bacteriocins. frontiersin.org Similarly, the lysinylation of phosphatidylglycerol in the cell membrane to form lysylphosphatidylglycerol (B1675813) (Lys-PG) increases the positive charge of the membrane, conferring resistance to cationic antimicrobial peptides. frontiersin.org
Changes in the fatty acid composition of the cell membrane can also contribute to resistance by altering membrane fluidity and potentially hindering the pore-forming activity of bacteriocins. oup.com Furthermore, modifications in cell wall components like peptidoglycan, such as through O-acetylation, can reduce susceptibility to lytic enzymes and some bacteriocins. frontiersin.org In some cases, resistant strains exhibit morphological changes, such as increased cell wall thickness or altered septation, which may contribute to resistance. oup.com
| Resistance Mechanism | Molecular Change | Effect on Bacteriocin Action | Examples of Affected Bacteriocins |
|---|---|---|---|
| Alteration of Cell Surface Charge | D-alanylation of teichoic acids; Lysinylation of phospholipids | Reduces binding of cationic bacteriocins | Nisin, Pediocin |
| Changes in Membrane Fluidity | Alterations in fatty acid composition | Hinders pore formation | General mechanism |
| Cell Wall Structural Changes | Increased peptidoglycan cross-linking or thickness | Prevents access to the cell membrane | General mechanism |
Efflux Pumps
Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics and bacteriocins, from the bacterial cell. nih.govacs.org This mechanism prevents the antimicrobial agent from reaching its intracellular or membrane-bound target at a high enough concentration to be effective. numberanalytics.comnih.gov
Several families of efflux pumps contribute to antimicrobial resistance, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.govacs.org These pumps can be encoded on the chromosome, providing intrinsic resistance, or on mobile genetic elements like plasmids, which allows for the transfer of resistance between bacteria. nih.gov
Overexpression of efflux pumps is a common mechanism of acquired resistance. nih.gov For example, the CmeABC multidrug efflux pump in Campylobacter has been shown to contribute to both intrinsic and acquired resistance to certain bacteriocins. asm.org Similarly, in Gram-negative bacteria, tripartite efflux systems, such as those from the resistance-nodulation-division (RND) family, span the inner membrane, periplasm, and outer membrane to effectively expel antimicrobial compounds. acs.org The activation of multiple efflux pumps can lead to co-resistance to both antibiotics and bacteriocins. frontiersin.org
Specific Resistance Mechanisms to Leaderless Bacteriocins
Leaderless bacteriocins, which are synthesized without an N-terminal leader peptide, have distinct mechanisms of action and, consequently, unique resistance pathways in target organisms. mdpi.comresearchgate.net
Role of Stress Response Proteins (e.g., RseP in Enterocin (B1671362) K1/EJ97 resistance)
A significant mechanism of resistance to certain leaderless bacteriocins involves the modification of stress response proteins that act as their receptors. frontiersin.orgfrontiersin.org A prime example is the resistance to enterocin K1 (EntK1) and enterocin EJ97 (EntEJ97). frontiersin.orgresearchgate.net
The membrane-bound zinc-dependent metalloprotease RseP (also known as Eep) has been identified as the receptor for EntK1 and EntEJ97 in enterococci. frontiersin.orgoup.commattilsynet.no RseP is a crucial component of the bacterial stress response system. frontiersin.orgfrontiersin.org In Enterococcus faecalis, RseP is involved in the degradation of the anti-sigma factor RsiV, which in turn activates the extracytoplasmic sigma factor SigV, a key player in the response to various stresses like heat, ethanol, and lysozyme. frontiersin.org
Mutations within the rseP gene can lead to high levels of resistance to EntK1 and EntEJ97. frontiersin.orgresearchgate.net These mutations can alter the structure of the RseP protein, preventing the bacteriocins from binding and exerting their antimicrobial effect. frontiersin.org Interestingly, these resistant mutants often exhibit increased susceptibility to environmental stressors, such as elevated temperatures. frontiersin.orgfrontiersin.org This suggests that while the mutation confers bacteriocin resistance, it compromises the cell's general stress response, a fitness trade-off that could be exploited in combination therapies. frontiersin.orgoup.com
Genetic Mutations Leading to Resistance
The development of resistance to bacteriocins is frequently the result of spontaneous genetic mutations. nih.govmdpi.com These mutations can occur in genes encoding the bacteriocin's target receptor, components of the cell envelope, or regulatory systems that control the expression of resistance-related genes. frontiersin.orgmdpi.com
In the case of leaderless bacteriocins like EntK1 and EntEJ97, mutations in the rseP gene are a primary cause of resistance. frontiersin.orgfrontiersin.org These can be point mutations, insertions, or deletions that result in an altered or non-functional RseP protein, thereby preventing bacteriocin recognition. frontiersin.orgfrontiersin.org
For other bacteriocins, mutations can affect different cellular components. For instance, resistance to class IIa bacteriocins in Enterococcus faecium has been linked to mutations in a specific mannose phosphotransferase (ManPTS) system, which is believed to be the receptor for these peptides. asm.org Similarly, resistance to the leaderless bacteriocins aureocin A53 and enterocin L50-like bacteriocins in Lactococcus lactis has been associated with mutations in genes encoding the ABC transporter YsaCB and the two-component system KinG-LlrG. nih.govasm.org These mutations can lead to the upregulation of operons involved in cell wall modification, such as the dltABCD operon. nih.govasm.org
| Bacteriocin Class | Mutated Gene/System | Function of Gene/System | Result of Mutation |
|---|---|---|---|
| Leaderless (Enterocin K1/EJ97) | rseP (eep) | Stress response membrane protease (receptor) | Altered receptor, prevents bacteriocin binding |
| Class IIa | Mannose phosphotransferase (ManPTS) | Sugar transport (receptor) | Disrupted receptor, confers resistance |
| Leaderless (Aureocin A53/Enterocin L50-like) | ysaCB, kinG-llrG | ABC transporter and two-component system | Upregulation of cell wall modification genes (e.g., dlt operon) |
Cross-Resistance Patterns (between bacteriocins and antibiotics)
The potential for cross-resistance, where a single mechanism confers resistance to both bacteriocins and conventional antibiotics, is a significant concern. mdpi.comfrontiersin.org This phenomenon can arise when both types of antimicrobial agents share a common target, a similar mechanism of action, or are affected by the same general resistance mechanism, such as efflux pumps or modifications to the cell envelope. frontiersin.org
Several studies have investigated cross-resistance patterns. For example, mutants of Lactococcus lactis selected for resistance to aureocin A53- and enterocin L50-like bacteriocins also showed altered sensitivity to peptide antibiotics that target the cell envelope, such as daptomycin, bacitracin, and gramicidin. nih.govasm.org This cross-resistance was linked to mutations in the YsaCB-KinG-LlrG system, which leads to cell envelope remodeling. nih.govasm.org Similarly, activation of the LiaFSR stress response system in Enterococcus faecium confers resistance to both peptide antibiotics and bacteriocins through cell envelope modifications. nih.govasm.org
However, cross-resistance is not always observed. Bacteriocins often have unique receptors and modes of action that differ from those of antibiotics, which can limit the potential for cross-resistance. portlandpress.com For instance, resistance to EntK1 and EntEJ97, which is mediated by mutations in the specific receptor RseP, does not necessarily confer resistance to other classes of bacteriocins or antibiotics with different targets. frontiersin.org The relationship between bacteriocin and antibiotic resistance is complex and depends on the specific compounds and the resistance mechanisms involved. frontiersin.org
Heterologous Expression and Production Optimization
Strategies for Recombinant Production
The development of recombinant protein technology has provided robust platforms for producing bacteriocins outside of their native hosts. These systems offer advantages like rapid growth on inexpensive media, well-characterized genetics, and a wide array of tools for cloning and expression. frontiersin.org
Escherichia coli is a widely utilized host for heterologous protein production due to its fast growth, simple nutritional needs, and extensive genetic toolkit. frontiersin.org However, expressing bacteriocins in E. coli can present challenges. For some enterocins, expression has led to reduced viability of the host cells, possibly due to protein misfolding or interference with cellular metabolism. nih.gov To circumvent such issues, strategies often involve fusing the bacteriocin (B1578144) gene to a specific export signal sequence and a tag, under the control of a strong inducible promoter like the T7lac promoter. nih.gov For instance, the pET series of vectors are commonly employed for this purpose. nih.govconicet.gov.ar The choice of E. coli strain is also crucial, as different strains can yield varying levels of expression. frontiersin.org For example, strains like Rosetta-gami 2 have been shown to be effective for producing certain enterocins due to their enhanced ability to form disulfide bonds, which can be important for the correct folding and activity of the bacteriocin. frontiersin.orgresearchgate.net
While specific examples of high-level Enterocin (B1671362) Q expression in E. coli are not as extensively detailed as for other enterocins like Enterocin A or CRL35, the principles and strategies are transferable. nih.govconicet.gov.ar The genetic determinants for Enterocin Q production have been identified on the pCIZ2 plasmid from Enterococcus faecium L50, which includes the structural gene entqA and the genes entqB and entqC, involved in transport and immunity, respectively. nih.gov This genetic information is the foundation for designing expression constructs for hosts like E. coli.
Yeast, as a eukaryotic host, offers advantages for protein expression, including the ability to perform post-translational modifications and secrete proteins into the medium, simplifying purification. researchgate.netmdpi.com Pichia pastoris and Saccharomyces cerevisiae are the most commonly used yeast expression systems. nih.govnih.gov
Pichia pastoris has proven to be a valuable host for producing various peptides and proteins at high levels. nih.gov The system often utilizes the strong, methanol-inducible alcohol oxidase (AOX1) promoter for controlled, high-level expression. researchgate.netnih.gov For secretion, the bacteriocin's structural gene is typically fused to a secretion signal, such as the Saccharomyces cerevisiae α-mating factor 1 secretion signal (MFα1s). researchgate.netnih.gov This signal directs the protein through the secretory pathway, where it is processed and secreted into the culture medium. nih.gov This approach has been successfully used for producing enterocins like Enterocin L50 and Enterocin P, yielding biologically active peptides. nih.govnih.gov For example, the production of Enterocin P in P. pastoris was significantly higher than in its native producer. nih.gov Research on Enterocin E-760 expression in P. pastoris X33 identified optimal induction conditions, such as using BMMY medium at pH 7 and inducing with 0.5% methanol (B129727) when the culture reaches an OD600 of 20-30. tnu.edu.vn
Saccharomyces cerevisiae is another popular yeast host. asm.org Expression vectors for S. cerevisiae, such as those derived from the high-copy-number 2μm plasmid, can be used. asm.org Similar to P. pastoris, the galactose-inducible GAL1 promoter and the MFα1s signal sequence are often employed to achieve high-level, secretable production of bacteriocins like the two-peptide Enterocin L50. asm.org While direct reports on this compound in S. cerevisiae are scarce, the successful expression of other leaderless bacteriocins from the same native producer (E. faecium L50) demonstrates the system's capability. asm.orgresearchgate.net
Table 1: Comparison of Yeast Expression Systems for Enterocins
| Feature | Pichia pastoris | Saccharomyces cerevisiae |
|---|---|---|
| Promoter System | Typically methanol-inducible (e.g., PAOX1) nih.gov | Typically galactose-inducible (e.g., PGAL1) asm.org |
| Secretion Signal | Often uses S. cerevisiae MFα1s nih.gov | Often uses native MFα1s asm.org |
| Integration | Integration into the genome is common asm.org | Often uses episomal plasmids (e.g., 2μm based) asm.org |
| Reported Enterocins | Enterocin P, Enterocin L50, Enterocin E-760 nih.govtnu.edu.vn | Enterocin L50 asm.org |
| Key Advantage | High-level protein production nih.gov | Well-established genetics and tools asm.org |
Using other Lactic Acid Bacteria (LAB) as hosts for bacteriocin production is an attractive strategy, particularly for food applications, as many LAB species have a "Generally Recognized as Safe" (GRAS) status. mdpi.com This approach can lead to the construction of strains with enhanced antimicrobial properties or broader inhibitory spectra. rug.nl
Lactobacillus sakei has been successfully used as a heterologous host for this compound. nih.gov Researchers cloned a 2,371-bp fragment from the pCIZ2 plasmid, containing only the entqA, entqB, and entqC genes, into an E. coli-Lactobacillus shuttle vector. nih.gov The resulting recombinant plasmid was transferred to L. sakei Lb790. nih.gov The study demonstrated that this three-gene fragment was sufficient for the production of active this compound in L. sakei. nih.gov This finding is significant as it confirms the minimal genetic components required for EntQ synthesis and secretion and establishes that EntqB is involved in the ABC transporter-mediated secretion while EntqC provides immunity. nih.gov This strategy highlights the potential for creating food-grade bacteriocin-producing starter cultures. rug.nlnih.gov
Advanced Research Methodologies for Enterocin Q Studies
Genomic and Bioinformatic Approaches
Genomic and bioinformatic tools have become indispensable for the in-depth study of Enterocin (B1671362) Q and its producing organisms. These approaches allow for a comprehensive understanding of the genetic determinants and evolutionary relationships of this bacteriocin (B1578144).
Whole-genome sequencing (WGS) has emerged as a powerful tool for characterizing bacteriocin-producing strains. By sequencing the entire genome of an Enterococcus faecium strain, researchers can identify the genes responsible for Enterocin Q production. For instance, WGS of E. faecium EFEL8600, a strain isolated from Korean soy-meju, revealed that the gene for this compound is located on plasmid 3. frontiersin.org This level of detail is crucial for understanding the genetic architecture of bacteriocin production.
Comparative genomics further enhances the insights gained from WGS. This approach involves comparing the genomic sequences of different bacterial strains, including both bacteriocin producers and non-producers. Such comparisons can reveal clear genomic distinctions between commensal and pathogenic strains. dntb.gov.uaresearchgate.net Studies have highlighted differences in carbohydrate metabolic pathways, antibiotic resistance profiles, and the presence of bacteriophages and CRISPR content. dntb.gov.uaresearchgate.net For example, a comparative analysis of an E. faecium strain from artisanal Mexican Cotija cheese provided insights into its unique genomic features related to bacteriocin production. dntb.gov.uaresearchgate.net This methodology helps to place the production of this compound within the broader genomic context of the producing organism, shedding light on its potential ecological role and functional characteristics. mdpi.comnih.gov
Phylogenetic analysis is a fundamental method used to infer the evolutionary relationships between different bacterial strains and their bacteriocins. igem.org By comparing the sequences of specific genes, such as the 16S rRNA gene, or entire genomes, researchers can construct phylogenetic trees that illustrate the genetic relatedness of various isolates. mdpi.comgithub.io These trees are valuable for confirming the taxonomic identity of bacteriocin-producing strains and understanding their evolutionary context. mdpi.comnumberanalytics.com
For example, phylogenetic analysis of E. faecium isolates from Algerian traditional food confirmed their species identity and revealed genetic clustering among different strains, suggesting strain-level diversity. mdpi.com Software like MEGA11 and methods such as the neighbor-joining (NJ) method with bootstrap replications are commonly employed to construct robust phylogenetic trees. mdpi.com Furthermore, tools like iTOL are used for the visualization and annotation of these trees, enhancing their interpretability. asm.org The analysis of single nucleotide polymorphism (SNP) trees can also provide a high-resolution view of the relationships between different Enterococcus genomes. asm.org
The identification of novel bacteriocins and the genes that encode them is greatly facilitated by gene screening and database mining techniques. cdnsciencepub.comcdnsciencepub.com Databases such as BAGEL, antiSMASH, and BACTIBASE serve as valuable repositories of known bacteriocin sequences and their associated genetic information. asm.orgmicrobiologyresearch.org Researchers can use these databases to screen newly sequenced genomes for the presence of bacteriocin-related genes.
For instance, the use of BAGEL 4 led to the identification of the this compound gene on a plasmid in E. faecium EFEL8600. frontiersin.org This tool, along with others like SignalP for predicting signal peptides, allows for a detailed investigation of bacteriocin gene clusters. frontiersin.org Precursor peptide-based genome mining is another powerful approach that has been used to discover new leaderless bacteriocins, including this compound. cdnsciencepub.comcdnsciencepub.com This method involves using the amino acid sequences of known bacteriocins as queries to search genome databases for similar sequences. cdnsciencepub.comcdnsciencepub.com Such in silico approaches are instrumental in expanding the known diversity of bacteriocins and identifying promising candidates for further characterization. microbiologyresearch.org It is noteworthy that some enterococci have the genetic capacity to produce more than one enterocin, with this compound sometimes being co-produced with other bacteriocins like enterocin A, enterocin B, and enterocin P. researchgate.net
Molecular Biology Techniques
Molecular biology techniques provide the means to experimentally validate and characterize the genetic information obtained through genomic and bioinformatic analyses. These methods are essential for confirming the presence of bacteriocin genes and studying their expression.
Polymerase Chain Reaction (PCR) is a cornerstone technique for the detection and amplification of specific DNA sequences, including the genes encoding this compound. cityofracine.orgepa.gov Specific primers are designed to target and amplify the entqA gene, which is the structural gene for this compound. nih.gov The presence of a PCR product of the expected size provides initial evidence for the presence of the gene in a given bacterial strain. researchgate.net
Following PCR amplification, DNA sequencing is employed to determine the precise nucleotide sequence of the amplified fragment. nih.gov This step is crucial for confirming the identity of the gene and for identifying any sequence variations, such as single nucleotide polymorphisms (SNPs), that may exist between different strains. researchgate.net The dideoxy chain termination method is a classical sequencing technique that has been used for this purpose. nih.gov The resulting sequences are then often compared with sequences in public databases like GenBank using tools such as BLASTn to confirm their identity. mdpi.com
Table 1: Research Findings on this compound using Advanced Methodologies
| Research Area | Key Findings | References |
|---|---|---|
| Genomic Location | The gene for this compound was identified on plasmid 3 in Enterococcus faecium EFEL8600. | frontiersin.org |
| Co-production | This compound can be co-produced with other bacteriocins such as enterocin A, B, and P. | researchgate.net |
| Genetic Determinants | The genetic determinants for EntL50 are located on the pCIZ1 plasmid, while those for EntQ are on the pCIZ2 plasmid. EntP determinants are chromosomally located. | nih.gov |
| Immunity | The entqC gene is responsible for conferring immunity to this compound. | nih.gov |
| Secretion | The entqB gene is involved in the ABC transporter-mediated secretion of this compound. | nih.gov |
To definitively establish the function of a gene, it is often necessary to clone it and express it in a heterologous host system. This approach has been applied to the study of the genes associated with this compound. The structural gene for this compound, entqA, along with its associated immunity gene, entqC, and transporter gene, entqB, have been cloned into expression vectors. nih.gov
These recombinant plasmids are then introduced into a suitable host, such as Lactococcus lactis or a non-bacteriocin-producing strain of E. faecium, to study the expression of the cloned genes. nih.govrug.nl By observing the production of active this compound and the conferral of immunity in the host strain, researchers can confirm the function of the individual genes within the gene cluster. nih.gov These studies have been instrumental in demonstrating that entqB is involved in the secretion of this compound, while entqC provides immunity. nih.gov This methodology is critical for understanding the molecular mechanisms underlying bacteriocin production and immunity. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Enterocin A |
| Enterocin B |
| Enterocin P |
| This compound |
| Enterocin L50 |
| EntL50 |
| EntP |
| EntQ |
| EntqA |
| EntqB |
| EntqC |
| Enterolysin A |
| Lacticin Q |
| Aureocin A53 |
| Epidermicin NI01 |
| Colicins |
| Nisin Z |
| Enterocin EJ97 |
| AS-48 |
| Bac21 |
| Enterocin SE-K4 |
| Leucocin A |
| Sakacin P |
| Lactococcin G |
| Vancomycin |
| Ampicillin |
Mutagenesis Techniques (Site-Directed, Saturation)
Advanced research into the structure-function relationship of this compound and other bacteriocins relies heavily on mutagenesis techniques. These methods allow for the precise alteration of the peptide's amino acid sequence, enabling researchers to probe the roles of specific residues in its antimicrobial activity, stability, and receptor interaction.
Site-Directed Mutagenesis is a precision tool used to introduce specific, predetermined changes into the DNA sequence encoding the bacteriocin. This can involve substituting, inserting, or deleting one or more amino acids at a specific position. For instance, in studies of the related circular bacteriocin AS-48, site-directed mutagenesis was employed to substitute residues thought to be critical for the cleavage of the signal peptide and the subsequent circularization of the mature protein. asm.org By creating single-point mutations at key residues (such as His-1, Met1, and Trp70 in AS-48) and expressing the modified genes, researchers could evaluate the impact of these changes on bacteriocin processing, production, and activity. asm.org This technique is invaluable for testing hypotheses about the function of individual amino acid residues within this compound's structure. A similar approach for this compound would involve identifying putative active sites or structurally important residues and systematically replacing them to map their functional contributions.
Saturation Mutagenesis , on the other hand, involves the random substitution of a specific amino acid with all other 19 possible amino acids, creating a comprehensive library of mutants at a single site. This technique is particularly useful for identifying mutations that can enhance a peptide's desired properties, such as its potency. For example, saturation mutagenesis was applied to Enterocin A at positions A24 and T27. nih.govnih.gov The resulting libraries of mutants were then screened for enhanced activity against pathogenic bacteria, including vancomycin-resistant enterococci (VRE). nih.govnih.gov This approach successfully identified mutants, like A24P and T27G, that exhibited significantly increased killing potency compared to the wild-type peptide. nih.govnih.gov Applying saturation mutagenesis to this compound could similarly uncover variants with improved antimicrobial efficacy or a broader spectrum of activity. The process involves creating a degenerate codon at the target site in the entQ gene, transforming host bacteria with the library of mutant plasmids, and then screening the produced peptide variants for enhanced function. nih.gov
Microbiological and Antimicrobial Assays
To characterize the antimicrobial properties of this compound, a suite of standardized microbiological assays is employed. These tests are fundamental for determining the bacteriocin's spectrum of activity and its potency against various target microorganisms.
Agar (B569324) Diffusion Assays (e.g., Agar Well Diffusion, Overlay Assay)
Agar diffusion assays are a primary method for the qualitative or semi-quantitative assessment of antimicrobial activity. These methods are based on the diffusion of the bacteriocin through an agar matrix seeded with a sensitive indicator microorganism, resulting in a visible zone of growth inhibition.
Agar Well Diffusion Assay: In this method, wells are cut into an agar plate that has been previously inoculated with a lawn of the indicator bacterium. scielo.brufrgs.brfrontiersin.org A solution containing this compound (such as a cell-free supernatant from the producer strain or a purified solution) is then placed into the wells. scielo.brufrgs.br After incubation, the diameter of the clear zone of inhibition around the well is measured. scielo.brufrgs.br The size of this zone correlates with the concentration and activity of the bacteriocin against the tested strain. This assay is widely used for initial screening of bacteriocin production and for testing the activity spectrum against a panel of different bacteria. frontiersin.orgscispace.com
Overlay Assay (or Spot-on-Lawn Assay): This technique involves spotting a small volume of the this compound-producing culture or a purified solution directly onto the surface of an agar plate. mdpi.comasm.org After a period of growth or absorption, the plate is overlaid with a thin layer of soft agar seeded with a high concentration of the indicator strain. mdpi.comasm.org Following incubation, a clear zone of inhibition will form where the bacteriocin was spotted. This method is particularly useful for screening colonies for bacteriocin production (colony overlay assay) and for detecting the activity of purified bacteriocins. asm.orgnih.govrug.nl
Microtiter Plate Assays for Quantitative Activity
For more precise and high-throughput quantification of bacteriocin activity, microtiter plate assays are the preferred method. These assays are performed in 96-well plates and allow for the simultaneous testing of multiple samples and dilutions. mdpi.comasm.org
The general procedure involves preparing two-fold serial dilutions of the this compound-containing solution in a suitable growth medium within the wells of a microtiter plate. asm.org Each well is then inoculated with a standardized suspension of the indicator microorganism. asm.orgplos.org The plates are incubated, and bacterial growth is monitored by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm or 650 nm) using a microplate reader. asm.orgacs.org
The antimicrobial activity is typically expressed in Arbitrary Units per milliliter (AU/mL). One AU is defined as the reciprocal of the highest dilution of the bacteriocin that causes a specified level of inhibition (e.g., 50% inhibition) of the indicator strain's growth compared to a control culture without the bacteriocin. asm.orgresearchgate.net This quantitative approach is essential for comparing the potency of different bacteriocin preparations and for detailed characterization of production kinetics. researchgate.net
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a bacteriocin's potency. It is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism after a defined incubation period. frontiersin.orgqlaboratories.com
MIC determination is typically carried out using a broth microdilution method in 96-well microtiter plates. frontiersin.orgfrontiersin.orgnih.gov A range of this compound concentrations is prepared by serial dilution in the wells, which are then inoculated with a standardized concentration of the target bacterial strain. frontiersin.orgnih.gov Following overnight incubation, the wells are visually inspected for turbidity, or the OD is measured. nih.gov The lowest concentration of this compound at which no growth is observed is recorded as the MIC. frontiersin.orgscielo.br This value is crucial for evaluating the potential efficacy of the bacteriocin and for comparing its activity against different strains, including antibiotic-resistant pathogens. nih.govfrontiersin.org
| Assay Type | Principle | Output | Common Application |
| Agar Well Diffusion | Diffusion of bacteriocin from a well through agar seeded with an indicator strain. | Diameter of inhibition zone (mm). scielo.br | Initial screening for antimicrobial activity, spectrum determination. |
| Overlay Assay | A bacteriocin-containing spot is overlaid with soft agar containing an indicator strain. | Clear zone of inhibition around the spot. mdpi.com | Screening colonies, testing purified fractions. |
| Microtiter Plate Assay | Serial dilutions of bacteriocin are incubated with an indicator strain in a 96-well plate; growth is measured by OD. | Arbitrary Units per milliliter (AU/mL). asm.org | Quantitative activity measurement, high-throughput screening. |
| MIC Determination | The lowest concentration of bacteriocin that prevents visible growth of a microorganism in broth. | Concentration (e.g., µg/mL or nM). frontiersin.orgfrontiersin.org | Quantitative measure of potency against specific strains. |
Cellular and Membrane Interaction Studies
Understanding how this compound kills target cells requires studying its interaction with the primary target: the cell membrane. Liposome-based assays are powerful in vitro tools for investigating the peptide's ability to disrupt lipid bilayers in a controlled environment, mimicking the bacterial cytoplasmic membrane.
Liposome (B1194612) Permeabilization Assays
These assays use artificial vesicles called liposomes, which are composed of a lipid bilayer enclosing an aqueous core. By loading these liposomes with a fluorescent dye, researchers can monitor the integrity of the bilayer in the presence of this compound. The leakage of the dye, measured as a change in fluorescence, indicates that the peptide has permeabilized the membrane. biorxiv.orgconicet.gov.ar
A common technique involves encapsulating a pH-sensitive dye like 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) or a self-quenching dye like calcein (B42510) inside the liposomes at a high concentration. acs.orgbiorxiv.orgconicet.gov.arnih.gov
With Calcein: When calcein is encapsulated at a high concentration, its fluorescence is quenched. conicet.gov.arnih.gov If this compound forms pores or otherwise disrupts the liposome membrane, the dye leaks out into the surrounding buffer, becomes diluted, and its fluorescence de-quenches, leading to a measurable increase in fluorescence intensity. acs.orgconicet.gov.ar The percentage of permeabilization can be calculated by comparing the fluorescence in the presence of the peptide to the maximum fluorescence achieved after completely lysing the liposomes with a detergent like Triton X-100. acs.orgnih.gov
With BCECF: For pH-sensitive dyes, liposomes containing the dye at a specific internal pH (e.g., pH 8) are diluted into a buffer with a different external pH (e.g., pH 6). biorxiv.orgbiorxiv.org In the absence of the peptide, the membrane remains intact, and the internal pH is maintained. When this compound compromises the membrane, ions flow across the bilayer, causing the internal pH to equilibrate with the external buffer. This pH change alters the fluorescence of BCECF, which can be monitored over time to determine the rate and extent of permeabilization. biorxiv.orgbiorxiv.org
Membrane Potential Measurements
The primary mode of action for many bacteriocins, including this compound, involves the disruption of the target cell's cytoplasmic membrane. researchgate.netnih.gov A key consequence of this disruption is the dissipation of the membrane potential (ΔΨ), which is crucial for cellular energy production and transport processes. Advanced research methodologies are employed to precisely measure this effect.
The dissipation of the transmembrane potential can be measured using potential-sensitive fluorescent dyes. researchgate.net For instance, in studies of the closely related Enterocin P, the fluorescent probe 2′,7′-bis-(2-carboxyethyl)-5[and 6]-carboxyfluorescein acetoxymethyl ester (BCECF AM) has been used. nih.gov Cells are loaded with the dye, and changes in fluorescence are monitored after the addition of the enterocin. nih.gov A change in the fluorescence signal indicates an alteration of the internal pH, which is directly related to the dissipation of the membrane potential. nih.gov
Another critical method involves measuring the levels of intracellular adenosine (B11128) triphosphate (ATP). The membrane potential is essential for ATP synthesis, so its dissipation leads to a rapid depletion of intracellular ATP. nih.gov This is quantified using a bioluminescence assay. nih.gov After treating target cells with the enterocin, total and external ATP levels are measured. nih.gov The intracellular ATP concentration is then calculated by subtracting the external ATP from the total ATP. nih.gov Studies on Enterocin P have shown that it depletes intracellular ATP in a time- and concentration-dependent manner. nih.gov This rapid loss of ATP ultimately leads to cell death. frontiersin.org
Furthermore, the efflux of specific ions, such as potassium (K+), is a direct indicator of pore formation and membrane potential collapse. nih.gov This can be measured using K+-specific fluorescent probes like PBFI. researchgate.net Research on Enterocin P has demonstrated that it efficiently causes the efflux of potassium ions without the corresponding release of anions like phosphate, suggesting the formation of specific, potassium-ion-conducting pores in the cytoplasmic membrane. nih.gov
| Measurement Technique | Principle | Typical Finding with Enterocins | Reference |
|---|---|---|---|
| Fluorescent Probes (e.g., BCECF AM) | Measures changes in the transmembrane potential (ΔΨ) by detecting alterations in fluorescence upon ion movement. | Demonstrates dissipation of the membrane potential. | nih.gov |
| ATP Bioluminescence Assay | Quantifies the rapid depletion of intracellular ATP that occurs when the membrane potential required for its synthesis collapses. | Shows a time- and concentration-dependent decrease in intracellular ATP. | nih.gov |
| Ion-Specific Fluorescent Probes (e.g., PBFI for K+) | Measures the specific efflux of ions from the cell, indicating the formation of pores in the membrane. | Reveals efficient efflux of potassium ions, confirming pore formation. | researchgate.netnih.gov |
Confocal Microscopy for Cell Viability and Localization
Confocal microscopy is a high-resolution optical imaging technique that allows for the detailed three-dimensional visualization of cells and the subcellular localization of molecules. uclouvain.be This methodology is invaluable for studying the interaction of this compound with target cells, specifically for assessing cell viability and determining the bacteriocin's location. uclouvain.benih.gov
Cell Viability Assessment: To determine cell viability after exposure to an enterocin, researchers often use fluorescent stains that can differentiate between live and dead cells. A common method involves using nucleic acid stains like Propidium Iodide (PI). PI is a fluorescent molecule that cannot cross the membrane of live cells. However, when a cell's membrane integrity is compromised—as is the case with enterocin action—PI can enter the cell and bind to its DNA, emitting a strong red fluorescence. nih.govresearchgate.net In studies on enterocin 12a, flow cytometry and confocal microscopy with PI staining were used to demonstrate that the bacteriocin rapidly kills target cells by altering their membrane permeability. nih.gov Confocal imaging allows for the direct visualization of PI-stained (dead) cells versus unstained (live) cells. nih.govresearchgate.net
Localization Studies: Confocal microscopy is also employed to determine the precise location of this compound in relation to the target cell. uclouvain.be This is typically achieved by labeling the bacteriocin with a fluorescent dye (a fluorophore). Alternatively, specific antibodies against this compound can be generated, tagged with a fluorophore, and used to detect the bacteriocin's position. This technique, known as immunofluorescence, can reveal whether the enterocin accumulates on the cell surface or is internalized. researchgate.net The high-resolution images generated can show the distribution of the bacteriocin on the bacterial membrane, providing insights into its mechanism of pore formation and interaction with cellular components. uclouvain.benih.gov
| Application | Methodology | Purpose | Reference |
|---|---|---|---|
| Cell Viability | Staining with fluorescent dyes like Propidium Iodide (PI), which only enters cells with compromised membranes. | To visually distinguish between live and dead cells after treatment with this compound. | nih.gov |
| Localization | Labeling this compound or a specific antibody with a fluorophore (immunofluorescence). | To determine the subcellular location of this compound and visualize its interaction with the target cell membrane. | uclouvain.beresearchgate.net |
Immunological Techniques
Immunological techniques are highly specific and sensitive methods used for the detection and quantification of bacteriocins like this compound. nih.govsemanticscholar.org These assays rely on the specific binding of antibodies to the target bacteriocin, overcoming some of the limitations of traditional bioassays, such as low reproducibility and the inability to differentiate between different antimicrobial compounds. nih.govmdpi.com
NCI-ELISA for Bacteriocin Quantification
A noncompetitive indirect enzyme-linked immunosorbent assay (NCI-ELISA) is a powerful immunological tool that has been successfully developed for the quantification of this compound. nih.gov This method offers high specificity and sensitivity for measuring the concentration of the bacteriocin in various samples, such as culture supernatants. nih.govacs.org
The procedure for an this compound NCI-ELISA involves several key steps:
Antibody Generation: Polyclonal antibodies with specificity for this compound are first generated. nih.gov This is typically done by immunizing rabbits with a synthetic peptide corresponding to a fragment of this compound, which is conjugated to a carrier protein like keyhole limpet hemocyanin (KLH). nih.govacs.org The resulting antibodies (e.g., anti-EntQ-KLH) are specific to this compound. nih.gov
Plate Coating: The wells of a microtiter plate are coated with samples containing unknown amounts of this compound (e.g., culture supernatants) or with known concentrations of purified this compound to create a standard curve. nih.govrug.nl The bacteriocin adsorbs to the surface of the wells. nih.gov
Blocking: After coating, any remaining nonspecific binding sites in the wells are blocked, typically with a protein solution like skim milk powder. nih.gov
Primary Antibody Incubation: The specific polyclonal antibodies (e.g., anti-EntQ-KLH) are added to the wells. nih.gov These antibodies bind specifically to the this compound captured on the plate. nih.gov
Secondary Antibody Incubation: After washing away unbound primary antibodies, a secondary antibody is added. This secondary antibody is conjugated to an enzyme (e.g., horseradish peroxidase) and is directed against the species from which the primary antibody was derived (e.g., goat anti-rabbit IgG). nih.gov
Detection: A substrate for the enzyme is added, which results in a color change. nih.gov The intensity of the color is proportional to the amount of enzyme-linked secondary antibody bound, which in turn is proportional to the amount of this compound in the sample. rndsystems.com The optical density is measured with a spectrophotometer, and the concentration of this compound in the unknown samples is determined by comparing their absorbance values to the standard curve. nih.gov
This NCI-ELISA method has been shown to be effective for quantifying the production of this compound. nih.gov Similar NCI-ELISA protocols have been successfully used to quantify other enterocins, such as Enterocin P and Enterocin L50. acs.orgasm.org
| NCI-ELISA Step | Description | Reference |
|---|---|---|
| Antibody Generation | Rabbits are immunized with a synthetic this compound peptide conjugated to a carrier protein (KLH) to produce specific polyclonal antibodies (anti-EntQ-KLH). | nih.gov |
| Plate Coating | Microtiter plate wells are coated with samples containing this compound, which binds to the well surface. | nih.govrug.nl |
| Incubation Steps | Specific primary antibodies (anti-EntQ-KLH) bind to the captured this compound, followed by an enzyme-conjugated secondary antibody that binds to the primary antibody. | nih.govnih.gov |
| Detection & Quantification | A substrate is added, producing a color signal. The intensity is measured and compared to a standard curve to determine the this compound concentration. | nih.gov |
Q & A
Q. How can meta-analyses reconcile disparities in this compound’s reported efficacy across studies?
- Methodological Answer : Systematically extract data using PRISMA guidelines. Stratify by variables like bacterial strain (ATCC vs. clinical isolates), assay type (agar diffusion vs. broth dilution), and this compound purity (HPLC-validated vs. crude extracts). Perform sensitivity analyses to quantify heterogeneity (I² statistics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
